N-(3-methylphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
Description
5-METHANESULFONYL-N-(3-METHYLPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazepine ring, a methanesulfonyl group, and a carboxamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.
Properties
Molecular Formula |
C18H20N2O4S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C18H20N2O4S/c1-13-6-5-7-14(12-13)19-18(21)17-10-11-20(25(2,22)23)15-8-3-4-9-16(15)24-17/h3-9,12,17H,10-11H2,1-2H3,(H,19,21) |
InChI Key |
ZGLVKCFZGJIHIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCN(C3=CC=CC=C3O2)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHANESULFONYL-N-(3-METHYLPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps in the synthetic route may include:
Formation of the Benzoxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Methanesulfonyl Group: This step often involves the use of methanesulfonyl chloride in the presence of a base.
Attachment of the Carboxamide Group: This can be accomplished through an amidation reaction using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-METHANESULFONYL-N-(3-METHYLPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents such as halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group may yield sulfonic acids, while reduction of the carboxamide group may yield primary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-METHANESULFONYL-N-(3-METHYLPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-METHANESULFONYL-N-(3-METHYLPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and ring structure
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
